molecular formula C12H12Cl2N2O B13495305 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride

Cat. No.: B13495305
M. Wt: 271.14 g/mol
InChI Key: AFKJGEBFSWEQCE-UHFFFAOYSA-N
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Description

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is a chemical compound that features a chloropyridine moiety linked to a phenylmethanamine group

Properties

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

[3-(5-chloropyridin-2-yl)oxyphenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H11ClN2O.ClH/c13-10-4-5-12(15-8-10)16-11-3-1-2-9(6-11)7-14;/h1-6,8H,7,14H2;1H

InChI Key

AFKJGEBFSWEQCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride typically involves the reaction of 5-chloropyridin-2-ol with 3-bromobenzylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-2-yl)methanamine
  • (3-Chloropyridin-2-yl)methanamine
  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Uniqueness

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride, also known by its CAS number 2703780-80-5, is a chemical compound with significant potential in biological research and medicinal applications. This compound features a complex structure that includes a chloropyridine moiety and a phenylmethanamine group, which contributes to its biological activity.

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O
Molecular Weight 271.14 g/mol
CAS Number 2703780-80-5

Biological Activity

The biological activity of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride has been studied in various contexts, particularly its interaction with specific molecular targets.

This compound is believed to interact with certain receptors and enzymes, modulating their activity. The pathways involved may include signal transduction and gene expression regulation. Its potential as a ligand in receptor studies has been explored, which could aid in understanding receptor function and structure.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The chloropyridine moiety may enhance the compound's ability to inhibit bacterial growth.
  • Antiviral Potential : There is emerging evidence suggesting that compounds targeting dihydroorotate dehydrogenase (DHODH) may provide antiviral effects. Since DHODH is a validated target for malaria treatment, the potential application of this compound in antiviral therapies is under investigation .
  • Inhibition Studies : Preliminary studies have shown that related compounds can inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases . The specific inhibition profile of 1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride remains to be fully characterized.

Case Study 1: Antimicrobial Efficacy

A study involving derivatives of chloropyridine compounds demonstrated significant antibacterial activity against various pathogens. The structure-activity relationship analysis indicated that modifications in the phenyl group could enhance efficacy against resistant strains.

Case Study 2: Antiviral Activity

In vitro assays have shown that certain derivatives can inhibit viral replication effectively. The mechanism involves interference with viral RNA synthesis, suggesting potential for development as antiviral agents.

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